1-(2-Fluorophenyl)-2,5-dimethylpyrrole
Overview
Description
1-(2-Fluorophenyl)-2,5-dimethylpyrrole is a useful research compound. Its molecular formula is C12H12FN and its molecular weight is 189.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
1-(2-Fluorophenyl)-2,5-dimethylpyrrole and its derivatives have been synthesized and characterized in various studies. For instance, Dybek et al. (2019) synthesized and analyzed the research chemical fluorolintane, a derivative of this compound, using mass spectrometry, gas- and liquid chromatography, and nuclear magnetic resonance spectroscopy (Dybek et al., 2019).
Fluorescent Probe Development
This compound has been utilized in the development of fluorescent probes. Zhu et al. (2014) designed a cell-permeable long-wavelength fluorophore based on this compound for highly selective detection of Hg2+ in various environments (Zhu et al., 2014).
Corrosion Inhibition
Research has shown the effectiveness of N-arylpyrroles, including this compound, in corrosion protection. Grubač et al. (2002) studied the inhibiting action of this compound on aluminum in hydrochloric acid, highlighting its potential in industrial applications (Grubač et al., 2002).
Anticoccidial Agents
In the field of veterinary medicine, derivatives of this compound have been evaluated as anticoccidial agents. Qian et al. (2006) synthesized and tested various compounds for their inhibitory effects against Eimeria tenella, a parasite affecting poultry (Qian et al., 2006).
Electrochromic Properties
Arslan et al. (2007) researched the electrochromic properties of poly(1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole), a polymer synthesized from a derivative of this compound. This study explored its potential in electrochromic devices (Arslan et al., 2007).
Properties
IUPAC Name |
1-(2-fluorophenyl)-2,5-dimethylpyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSXBLWSHDADPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406335 | |
Record name | 1H-Pyrrole, 1-(2-fluorophenyl)-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146135-20-8 | |
Record name | 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146135-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole, 1-(2-fluorophenyl)-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(2-Fluorophenyl)-2,5-dimethylpyrrole interact with aluminum to inhibit corrosion in hydrochloric acid?
A1: While the exact mechanism is not fully elaborated in the provided research [], the paper suggests that substituted N-arylpyrroles, including this compound, likely adsorb onto the aluminum surface. This adsorption forms a protective layer that hinders the interaction between the corrosive hydrochloric acid and the aluminum, thus slowing down the corrosion process. The presence of electron-donating groups, such as the methyl groups and the fluorine atom in this compound, is believed to enhance the molecule's electron density and its ability to interact with the metal surface. Further research is needed to fully elucidate the adsorption mechanism and the role of specific functional groups in the inhibition process.
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